molecular formula C15H12N4O2 B8548976 4-Methyl-3-(4-pyridin-3-yl-1,2,3-triazol-1-yl)-benzoic acid

4-Methyl-3-(4-pyridin-3-yl-1,2,3-triazol-1-yl)-benzoic acid

Cat. No. B8548976
M. Wt: 280.28 g/mol
InChI Key: OVMHGEYLASTWJL-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

4-Methyl-3-(4-pyridin-3-yl-[1,2,3]triazol-1-yl)-benzoic acid was prepared from 3-azido-4-methyl benzoic acid and 3-ethynyl pyridine (Aldrich) in the same manner as 3-[4-(6-chloro-pyridin-3-yl)-1,2,3-triazol-1-yl]-4-methyl-benzoic acid (Example 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[4-(6-chloro-pyridin-3-yl)-1,2,3-triazol-1-yl]-4-methyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C1C=C(C=CC=1C)C(O)=O)=[N+]=[N-].C(C1C=NC=CC=1)#C.Cl[C:23]1[N:28]=[CH:27][C:26]([C:29]2[N:30]=[N:31][N:32]([C:34]3[CH:35]=[C:36]([CH:40]=[CH:41][C:42]=3[CH3:43])[C:37]([OH:39])=[O:38])[CH:33]=2)=[CH:25][CH:24]=1>>[CH3:43][C:42]1[CH:41]=[CH:40][C:36]([C:37]([OH:39])=[O:38])=[CH:35][C:34]=1[N:32]1[CH:33]=[C:29]([C:26]2[CH:27]=[N:28][CH:23]=[CH:24][CH:25]=2)[N:30]=[N:31]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C=1C=NC=CC1
Name
3-[4-(6-chloro-pyridin-3-yl)-1,2,3-triazol-1-yl]-4-methyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)C=1N=NN(C1)C=1C=C(C(=O)O)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=O)O)C=C1)N1N=NC(=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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